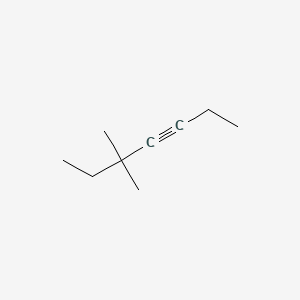
5,5-Dimethyl-3-heptyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-heptyne is an organic compound with the molecular formula C₉H₁₆. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where two methyl groups are attached to the fifth carbon of a heptyne chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-heptyne can be achieved through various methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 3-heptyne and methyl iodide in the presence of a strong base like sodium amide can yield this compound. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-3-heptyne undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can convert it to 5,5-Dimethylheptane.
Substitution: The terminal hydrogen of the alkyne can be substituted with various functional groups using reagents like sodium amide and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium amide (NaNH₂), alkyl halides (R-X)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: 5,5-Dimethylheptane
Substitution: Various substituted alkynes
Applications De Recherche Scientifique
5,5-Dimethyl-3-heptyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-heptyne involves its interaction with various molecular targets and pathways. The triple bond in the compound is highly reactive, allowing it to participate in addition reactions with electrophiles and nucleophiles. This reactivity is exploited in various chemical transformations and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Dimethyl-2-pentyne
- 3-Octyne
- 3-Methyl-1-hexyne
- Trans-3-hepten-1-yne
Uniqueness
5,5-Dimethyl-3-heptyne is unique due to the presence of two methyl groups at the fifth carbon, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and makes it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
23097-98-5 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
5,5-dimethylhept-3-yne |
InChI |
InChI=1S/C9H16/c1-5-7-8-9(3,4)6-2/h5-6H2,1-4H3 |
Clé InChI |
YVYHUBIXJLIYRU-UHFFFAOYSA-N |
SMILES canonique |
CCC#CC(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)
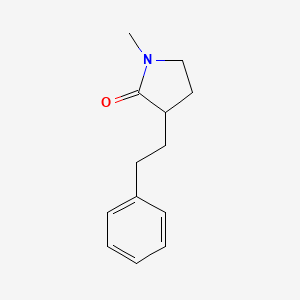
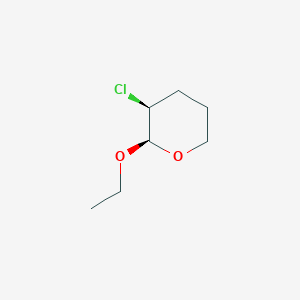
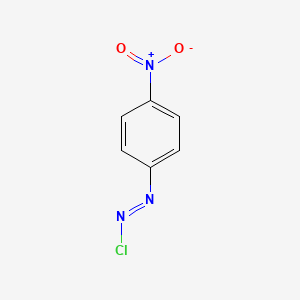


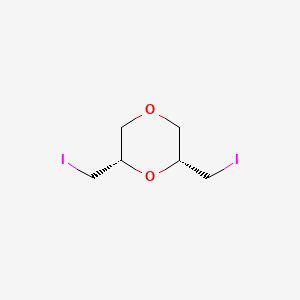
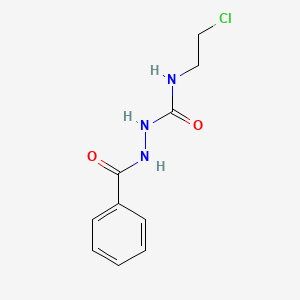

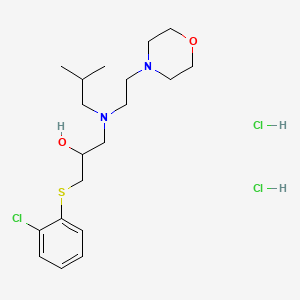
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)



